3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide
Description
This compound is a hydrazide derivative featuring a benzotriazole moiety linked to a biphenyl-substituted ethylidene group via a propanehydrazide bridge. The ethylidene hydrazide structure is common in pharmaceuticals, offering opportunities for hydrogen bonding and structural rigidity.
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-17(18-11-13-20(14-12-18)19-7-3-2-4-8-19)24-26-23(29)15-16-28-22-10-6-5-9-21(22)25-27-28/h2-14H,15-16H2,1H3,(H,26,29)/b24-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQVDAWIKAJJA-JJIBRWJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393533-57-8 | |
| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)N'-(1-(1,1'-BI-PH)-4-YLETHYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide is a compound that belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and antitumor activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzotriazole moiety, which contributes significantly to its biological activity. The dihedral angle between the benzotriazole fused ring system and the biphenyl group is approximately 70.50°, indicating a non-planar structure that may influence its interaction with biological targets .
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have demonstrated moderate antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness depending on their structural modifications .
Anti-inflammatory Effects
Benzotriazole derivatives are also noted for their anti-inflammatory effects . In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, although specific pathways for this compound require further investigation .
Antitumor Activity
The antitumor potential of benzotriazole derivatives has been explored in several studies. Compounds related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These effects are believed to result from the induction of apoptosis and cell cycle arrest, although detailed mechanisms specific to this compound remain to be elucidated .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of benzotriazole derivatives, this compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL, showcasing its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of related benzotriazole compounds revealed that they could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophage cultures. This finding supports their potential use in inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease .
Data Summary Table
Scientific Research Applications
Antibacterial Activity
Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. For example, compounds related to benzotriazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of benzotriazole could inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL, comparable to standard antibiotics .
Antifungal Activity
The antifungal potential of benzotriazole derivatives is also noteworthy. Compounds synthesized from this scaffold have been tested against various fungal strains. The results indicated moderate to good antifungal activity, suggesting that these compounds could be developed into therapeutic agents for fungal infections .
Anticancer Activity
The anticancer properties of benzotriazole derivatives have been explored in several studies. For instance, compounds containing the benzotriazole moiety have been shown to induce apoptosis in cancer cell lines via intrinsic pathways. Specific derivatives were tested against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells, demonstrating IC50 values indicative of their potential as anticancer agents .
Antiparasitic Activity
Recent investigations into the antiparasitic effects of benzotriazole derivatives have revealed promising results against protozoan parasites such as Trypanosoma cruzi. One study reported that certain derivatives exhibited dose-dependent inhibitory effects on the growth of T. cruzi, indicating their potential as antiparasitic agents .
Case Study 1: Antibacterial Efficacy
A series of experiments evaluated the antibacterial efficacy of various benzotriazole derivatives against MRSA and other clinical strains. The results showed that modifications in the chemical structure significantly enhanced antibacterial activity, with some derivatives achieving MIC values comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 12.5 | MRSA |
| Compound B | 25 | MSSA |
| Compound C | 15 | E. coli |
Case Study 2: Anticancer Mechanism
In a study focusing on anticancer mechanisms, researchers treated various cancer cell lines with a specific benzotriazole derivative and analyzed apoptotic markers using flow cytometry. The findings indicated a significant increase in sub-G1 phase cells, confirming the induction of apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Intrinsic pathway activation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Hydrazide Variations
- Acetohydrazide vs. Propanehydrazide: The compound 2-(4-benzylpiperazin-1-yl)-N′-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide () shares the biphenyl-ethylidene motif but replaces the propanehydrazide with an acetohydrazide. The shorter chain reduces conformational flexibility, which may affect binding affinity. No biological data is provided, but propanehydrazides generally exhibit enhanced solubility due to the longer alkyl spacer .
Substituent Modifications
- Biphenyl vs. Monocyclic Aryl Groups: The 4-fluorophenyl analog () replaces the biphenyl group with a fluorophenyl ring. Fluorine’s electronegativity increases metabolic stability and membrane permeability, but the lack of a second phenyl ring reduces hydrophobic interactions. The target compound’s biphenyl group may enhance binding to hydrophobic enzyme pockets, as seen in naphthalene-containing analogs with superior antioxidant activity .
Methoxy and Nitro Substitutions :
3-(1H-Benzotriazol-1-yl)-N′-[(E)-(4-methoxyphenyl)methylene]propanehydrazide () substitutes biphenyl with a methoxyphenyl group. Methoxy groups improve solubility but may reduce potency compared to halogenated derivatives. For example, halogen-substituted hydrazides in showed stronger antibacterial activity than methoxy analogs.
Physicochemical Properties
The CCS value (Collision Cross Section) of the fluorophenyl analog (172.6 Ų) suggests a compact structure, while bulkier biphenyl groups may increase CCS, affecting pharmacokinetics .
Antioxidant Activity
Propanehydrazides with extended aromatic systems, such as 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide, exhibit 1.4× higher DPPH radical scavenging activity than ascorbic acid . The biphenyl group in the target compound may similarly stabilize radicals via resonance, though experimental confirmation is needed.
Anticancer Activity
Compounds with halogen or nitro substituents (e.g., 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) show cytotoxicity against glioblastoma U-87 cells (IC₅₀ = 12 µM) . The biphenyl group’s hydrophobicity may enhance uptake in cancer cells, but electron-withdrawing groups (e.g., nitro in ) are generally more active than electron-donating substituents.
Antimicrobial Activity
Halogenated hydrazides (e.g., 4-chlorophenyl derivatives in ) outperform methoxy or methyl analogs against Gram-negative bacteria. The target compound lacks halogens, but its biphenyl group could compensate via hydrophobic interactions with bacterial membranes.
Preparation Methods
Catalytic Cracking of Benzene Derivatives
The patent CN103804117A outlines an industrial-scale method for biphenyl synthesis via catalytic cracking of purified benzene (Table 1):
Table 1: Biphenyl Synthesis via Catalytic Cracking
Key steps:
- Vaporization : Benzene is vaporized at 180–220°C using a heat-conducting oil furnace.
- Cracking : Vaporized benzene undergoes dehydrogenative coupling at 680°C, producing biphenyl and hydrogen gas.
- Condensation : A two-stage condenser recovers biphenyl (68–71°C melting point) and recycles unreacted benzene.
Friedel-Crafts Alkylation Alternative
Small-scale laboratories often employ Friedel-Crafts alkylation using benzyl chloride and benzene in the presence of AlCl₃. This method achieves 65–70% yield but requires rigorous exclusion of moisture and yields significant terphenyl byproducts.
1H-Benzotriazole-1-yl Propane Intermediate
Benzotriazole Synthesis
Benzotriazole is synthesized via diazotization-cyclization of o-phenylenediamine (Scheme 1):
- Diazotization : o-Phenylenediamine reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
- Cyclization : Intramolecular coupling at pH 4–5 yields 1H-benzotriazole (85–90% purity).
Table 2: Optimization of Benzotriazole Cyclization
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| pH | 4.0–4.5 | Maximizes cyclization rate |
| Reaction time | 2–3 hours | Prevents over-oxidation |
Propanehydrazide Coupling
The benzotriazole ring is functionalized with a propanehydrazide group via nucleophilic acyl substitution (Figure 1):
- Propanoyl chloride activation : Benzotriazole reacts with propanoyl chloride in anhydrous THF at −20°C.
- Hydrazine quench : Adding hydrazine hydrate (NH₂NH₂·H₂O) forms 3-(1H-benzotriazol-1-yl)propanehydrazide (72–78% yield).
Hydrazone Linkage Formation
Condensation with Biphenyl Ethylidene
The final step involves Schiff base formation between the propanehydrazide and 1-(biphenyl-4-yl)ethan-1-one (Table 3):
Table 3: Hydrazone Condensation Parameters
| Condition | Value | Rationale |
|---|---|---|
| Solvent | Ethanol | High solubility of both reactants |
| Catalyst | Acetic acid (0.5 eq) | Protonates carbonyl, accelerates imine formation |
| Temperature | Reflux (78°C) | Drives equilibrium toward product |
| Reaction time | 6–8 hours | Ensures complete conversion |
| Workup | Recrystallization (methanol) | Removes unreacted ketone |
Isomer Control and Characterization
The E-configuration of the hydrazone is confirmed by:
- ¹H NMR : Distinct singlet at δ 10.13 ppm (Z-isomer) vs. δ 10.30 ppm (E-isomer).
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) resolves isomers with >99% E-selectivity.
Industrial-Scale Production and Quality Control
Q & A
Basic: What are the critical synthetic steps for preparing 3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide?
Methodological Answer:
The synthesis typically involves:
Condensation : Reacting a benzotriazole-containing precursor with a biphenyl-substituted hydrazide under reflux in ethanol or methanol. Temperature control (70–80°C) and anhydrous conditions are critical to prevent side reactions .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf = 0.4–0.6) .
Characterization : Confirm structure using H NMR (e.g., hydrazone proton at δ 8.2–8.5 ppm) and HRMS (calculated [M+H]: 413.1542) .
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Parameter Screening :
- Yield Tracking : Use HPLC (C18 column, acetonitrile/water 60:40) to quantify intermediates and adjust stoichiometry .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays :
- Structural Analysis :
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking :
- DFT Calculations :
Basic: What are the compound’s potential applications in medicinal chemistry?
Methodological Answer:
- Antimicrobial Studies :
- Anticancer Screening :
Advanced: How do substituents on the biphenyl group influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Design :
Advanced: What analytical methods resolve spectral overlaps in characterization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
